molecular formula C17H18N2O3S B2400818 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1428372-86-4

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2400818
CAS No.: 1428372-86-4
M. Wt: 330.4
InChI Key: BCFMRVAWLMGIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound featuring a urea core that is strategically substituted with a thiophen-2-ylmethyl group and a 4-(2-methoxyphenoxy)but-2-yn-1-yl chain. This molecular architecture, which incorporates heteroaromatic (thiophene) and aryl ether (methoxyphenoxy) motifs linked by a rigid but-2-yn-1-yl spacer, suggests potential for diverse biological activity and makes it a candidate for investigation in medicinal chemistry and pharmacology. The urea functional group is a privileged scaffold in drug discovery, often enabling key hydrogen-bonding interactions with biological targets. The presence of the thiophene ring, a common feature in many active pharmaceutical ingredients, further enhances its potential as a scaffold for the development of novel therapeutic agents. Researchers may find this compound valuable for probing enzyme inhibition, receptor modulation, or as a synthetic intermediate for constructing more complex chemical entities. The specific mechanism of action, metabolic profile, and primary research applications for this compound are not fully characterized in the readily available scientific literature and require further experimental validation by qualified researchers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-21-15-8-2-3-9-16(15)22-11-5-4-10-18-17(20)19-13-14-7-6-12-23-14/h2-3,6-9,12H,10-11,13H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMRVAWLMGIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Isocyanates with Amines

The most widely documented route involves the condensation of 4-(2-methoxyphenoxy)but-2-yn-1-amine with thiophen-2-ylmethyl isocyanate in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is typically employed as a base to neutralize the hydrogen chloride byproduct.

Procedure :

  • Intermediate Preparation :
    • 4-(2-Methoxyphenoxy)but-2-yn-1-amine is synthesized via Sonogashira coupling between 2-methoxyphenol and propargyl amine, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).
    • Thiophen-2-ylmethyl isocyanate is prepared by treating thiophen-2-ylmethylamine with phosgene in DCM at 0°C.
  • Urea Formation :
    • A solution of 4-(2-methoxyphenoxy)but-2-yn-1-amine (1.0 equiv) in DCM is cooled to 0°C.
    • Thiophen-2-ylmethyl isocyanate (1.2 equiv) is added dropwise, followed by TEA (1.5 equiv).
    • The reaction is stirred at room temperature for 12–16 hours, monitored by thin-layer chromatography (TLC).

Yield : 68–72% after column chromatography (silica gel, 5% methanol/DCM).

Alternative Pathways Using Activated Carbonates

In cases where isocyanates are unstable, carbamate intermediates can be generated using triphosgene. For example, reacting 4-(2-methoxyphenoxy)but-2-yn-1-amine with triphosgene in DCM produces an intermediate isocyanate, which is subsequently treated with thiophen-2-ylmethylamine.

Key Reaction Parameters :

  • Temperature: 0°C to 25°C
  • Solvent: Anhydrous DCM
  • Base: TEA or N,N-diisopropylethylamine (DIPEA)

Yield : 65–70%.

Mechanochemical Synthesis

Solvent-Free Ball Milling

Mechanochemical synthesis has emerged as a sustainable alternative, eliminating solvent use and reducing reaction times. This method involves high-energy ball milling of stoichiometric amounts of 4-(2-methoxyphenoxy)but-2-yn-1-amine and thiophen-2-ylmethyl isocyanate in the presence of a catalytic base (e.g., potassium carbonate).

Procedure :

  • Milling Conditions :
    • Ball-to-powder ratio: 10:1
    • Frequency: 30 Hz
    • Duration: 2 hours
  • Post-Processing :
    • The crude product is washed with cold ethanol to remove unreacted starting materials.

Yield : 85–90%, significantly higher than solution-phase methods.

Comparative Analysis of Methods

Parameter Solution-Phase Mechanochemical
Reaction Time 12–16 hours 2 hours
Solvent Consumption High None
Yield 68–72% 85–90%
Environmental Impact Moderate Low

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using gradients of ethyl acetate in hexane (5% to 30%). For mechanochemically synthesized batches, recrystallization from ethanol/water (7:3) achieves >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene), 7.20–6.80 (m, 4H, aromatic), 4.55 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.40 (t, J = 2.4 Hz, 2H, alkyne).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C).
  • HPLC : Retention time = 8.2 min (C18 column, methanol/water 70:30).

Scalability and Industrial Considerations

Large-Scale Production Challenges

While mechanochemical methods are efficient, scaling up ball milling requires specialized equipment. Solution-phase synthesis remains preferable for batch sizes >1 kg, despite lower yields.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Hydroxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a butynyl chain and thiophene moiety, suggest promising applications in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Alkyne Intermediate : This is often achieved through a Sonogashira coupling reaction involving an aryl halide and a terminal alkyne.
  • Introduction of the Methoxyphenoxy Group : A nucleophilic substitution reaction is used to introduce the methoxyphenoxy group.
  • Formation of the Thiophene Ring : Cyclization reactions involving sulfur sources are utilized to form the thiophene component.

These synthetic routes highlight the complexity of the compound's preparation and its potential for diverse chemical reactivity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown inhibitory effects on various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF7 (Breast Cancer)15Apoptosis induction
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-thiophenecarboxamideA549 (Lung Cancer)20Cell cycle arrest
N-(4-methoxyphenyl)-3-thiophenecarboxamideHeLa (Cervical Cancer)10Inhibition of proliferation

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression, which could make it a candidate for targeted therapy .

Case Study: Kinase Inhibition

In a study assessing kinase inhibition, this compound demonstrated promising results against specific kinases associated with tumor growth. The inhibition rates were comparable to established inhibitors, indicating its potential as a therapeutic agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Studies on similar compounds suggest moderate bioavailability and favorable metabolic profiles. Toxicological assessments indicate that while some derivatives exhibit cytotoxicity at high concentrations, they remain within safe limits for further development .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the 2-methoxyphenoxybut-2-yn-1-yl intermediate via Sonogashira coupling or alkyne functionalization. Critical factors include:

  • Temperature control : Exothermic reactions (e.g., alkyne activation) require cooling to prevent side reactions like polymerization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity, while dichloromethane is preferred for coupling steps due to its inertness .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling and carbodiimides (e.g., DCC) for urea bond formation .
    Yield optimization often requires iterative purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:
Structural validation relies on:

  • NMR spectroscopy :
    • ¹H/¹³C-NMR : Confirm the presence of methoxyphenoxy (δ ~3.8 ppm for OCH₃), thiophene (δ ~6.8–7.2 ppm), and urea NH signals (δ ~5.5–6.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the but-2-yn-1-yl spacer and thiophene-methyl groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • X-ray crystallography : Use SHELX programs for crystal structure refinement to resolve bond angles and stereochemistry .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against targets like tyrosine kinase or DNA gyrase using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reliability .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the methoxyphenoxy ring to assess electronic effects .
  • Bioisosteric replacements : Replace the thiophene with furan or pyridine to evaluate heterocycle impact on target binding .
  • Pharmacokinetic profiling : Use LogP measurements (HPLC) and metabolic stability assays (e.g., liver microsomes) to correlate hydrophobicity with bioavailability .
    Statistical tools like PCA (principal component analysis) can map structural features to activity trends .

Advanced: How should researchers address contradictions in reported bioactivity data for urea derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum-free conditions) and validate with reference compounds .
  • Solubility artifacts : Use DMSO controls (<0.1% v/v) and confirm compound stability via LC-MS during assays .
  • Target promiscuity : Employ selectivity panels (e.g., kinase profiling at 1 µM) to rule off-target effects .
    Meta-analyses of public datasets (e.g., ChEMBL) can contextualize outliers .

Advanced: What mechanistic studies are recommended to elucidate its mode of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (PDB: 1U72) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for protein-ligand interactions .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate docking predictions .

Advanced: How can the compound’s stability under physiological conditions be assessed?

Methodological Answer:

  • Forced degradation studies : Expose to pH extremes (1–13), heat (40–60°C), and oxidative stress (H2O2) .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
    Degradation products are characterized using high-resolution MS and NMR to identify vulnerable functional groups (e.g., urea hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.